2-(Pyrrolidin-3-YL)acetonitrile
Description
Significance of Pyrrolidine (B122466) Frameworks in Advanced Organic Chemistry
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a fundamental structural motif in a multitude of natural products and pharmacologically important agents. frontiersin.org Its prevalence in nature is exemplified by its presence in amino acids such as proline and hydroxyproline, and in alkaloids like nicotine. frontiersin.orgwikipedia.org This structural unit is a cornerstone in drug discovery, with many synthetic and naturally occurring compounds containing this heterocyclic motif exhibiting significant biological activity. frontiersin.orgresearchgate.net
The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a desirable feature in the design of molecules that can interact with biological targets with high specificity. nih.govnih.gov The presence of stereogenic centers in substituted pyrrolidines adds to their molecular diversity and complexity, making them attractive scaffolds for medicinal chemists. nih.govnih.gov The development of stereoselective synthetic methods to control the spatial arrangement of substituents on the pyrrolidine ring is a vibrant area of research, enabling the synthesis of specific enantiomers that often exhibit distinct biological profiles. nih.gov
Role of Acetonitrile (B52724) Derivatives as Key Synthons in Contemporary Synthesis
Acetonitrile and its derivatives are highly valuable synthons in modern organic synthesis. mdpi.com The nitrile functional group (-C≡N) is a versatile precursor that can be transformed into a variety of other functional groups, including amines, carboxylic acids, and ketones. chem960.com This chemical reactivity makes acetonitrile derivatives crucial intermediates for constructing complex molecular architectures. chem960.com
The carbon atom adjacent to the nitrile group can be readily deprotonated to form a carbanion, which can then participate in carbon-carbon bond-forming reactions, a fundamental process in organic synthesis. researchgate.net Furthermore, the nitrile group itself can undergo cycloaddition reactions to form various heterocyclic compounds. mdpi.com Acetonitrile can also serve as a source of nitrogen in the synthesis of nitrogen-containing molecules. mdpi.com The dual role of acetonitrile as both a reactive functional group and a building block makes it an indispensable tool for synthetic chemists. mdpi.comresearchgate.net
Overview of Research Trends Pertaining to 2-(Pyrrolidin-3-YL)acetonitrile and Related Analogues
The compound this compound combines the structural features of both a pyrrolidine ring and an acetonitrile moiety, making it a valuable intermediate in the synthesis of targeted therapeutic agents. chem960.com A significant focus of research has been its application in the development of enzyme inhibitors.
Dipeptidyl Peptidase IV (DPP-4) Inhibitors: One of the most prominent areas of research involving this compound analogues is in the creation of dipeptidyl peptidase IV (DPP-4) inhibitors. mdpi.com DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov The pyrrolidine scaffold in these inhibitors can mimic the natural substrates of the DPP-4 enzyme. mdpi.com The nitrile group often acts as a "warhead," forming a reversible covalent bond with a serine residue in the active site of the enzyme, leading to potent and selective inhibition. drugbank.comresearchgate.net
Janus Kinase (JAK) Inhibitors: Another significant research trend is the use of pyrrolidine-acetonitrile derivatives as precursors for Janus kinase (JAK) inhibitors. nih.gov JAKs are a family of enzymes that play a crucial role in the signaling pathways of cytokines and growth factors, which are involved in inflammation and immune responses. nih.gov By modifying the this compound scaffold, researchers have developed potent inhibitors of JAKs, which are being investigated for the treatment of autoimmune diseases and cancers. nih.govnih.gov
The versatility of the this compound structure allows for the synthesis of a diverse library of compounds with potential therapeutic applications. Its stable yet reactive nature makes it a valuable building block in medicinal chemistry for creating complex and biologically active molecules. chem960.com
Data Tables
Table 1: Chemical Identity of this compound
| IUPAC Name | This compound hydrochloride sigmaaldrich.com |
| CAS Number | 152400-87-8 sigmaaldrich.com |
| Molecular Formula | C6H10N2 sigmaaldrich.com |
| Molecular Weight | 146.62 g/mol (hydrochloride salt) sigmaaldrich.com |
Structure
3D Structure
Properties
Molecular Formula |
C6H10N2 |
|---|---|
Molecular Weight |
110.16 g/mol |
IUPAC Name |
2-pyrrolidin-3-ylacetonitrile |
InChI |
InChI=1S/C6H10N2/c7-3-1-6-2-4-8-5-6/h6,8H,1-2,4-5H2 |
InChI Key |
ZKKCALAGXBADEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CC#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Pyrrolidin 3 Yl Acetonitrile and Complex Pyrrolidine Acetonitrile Derivatives
Direct Synthesis Approaches Utilizing the Pyrrolidine (B122466) Core
A common and effective strategy for the synthesis of 2-(pyrrolidin-3-yl)acetonitrile and its analogs involves the modification of a pre-formed pyrrolidine ring. This approach leverages the availability of commercial or readily synthesized pyrrolidine starting materials.
Functionalization of Pre-existing Pyrrolidine Rings
The functionalization of a pre-existing pyrrolidine ring is a versatile method for introducing a variety of substituents. nih.gov This approach often begins with commercially available and optically pure starting materials like proline or 4-hydroxyproline, which already possess a chiral center, ensuring the stereochemical integrity of the final product. nih.gov
Recent advancements have focused on the direct C-H functionalization of the pyrrolidine ring. For instance, a redox-neutral α-C–H arylation of pyrrolidines has been developed using a quinone monoacetal as an oxidizing agent and DABCO as a base, allowing for the one-step synthesis of α-aryl-substituted pyrrolidines. rsc.orgrsc.org This method can be applied to various substituted pyrrolidines, with the reaction proceeding at the less sterically hindered position. rsc.org The general mechanism involves the in-situ formation of an iminium ion, which is then attacked by a nucleophile. rsc.org
The following table summarizes the scope of aromatic nucleophiles used in the α-arylation of pyrrolidine. rsc.org
| Entry | Nucleophile | Product | Yield (%) |
| 1 | 2-Naphthol | 3a | 85 |
| 2 | 4-Methoxyphenol | 3b | 75 |
| 3 | Phenol | 3c | 60 |
| 4 | Indole | 3m | 56 |
| 5 | N-Methylindole | 3n | 60 |
| 6 | Methylphenylacetylene | 3o | 30 |
| Reactions were performed with pyrrolidine (0.33 mmol), quinone monoacetal 2 (0.3 mmol), nucleophile (0.45 mmol), and DABCO (0.06 mmol) at 60 °C in toluene. rsc.org |
Introduction of the Acetonitrile (B52724) Moiety via Cyanomethylation
The introduction of the acetonitrile group onto a pyrrolidine scaffold is a key step in the synthesis of the target compound. This can be achieved through cyanomethylation, a process that involves the addition of a cyanomethyl group (-CH₂CN). Acetonitrile itself can serve as the source of the cyanomethyl radical or anion. mdpi.com
One approach involves the deprotonation of acetonitrile using a strong base to form a nucleophilic cyanomethyl anion, which can then react with an electrophilic pyrrolidine derivative. mdpi.com Alternatively, radical-based methods can be employed. For example, the reaction of an N-sulfonyl allylamine (B125299) with acetonitrile in the presence of a copper catalyst can lead to the formation of a cyanomethylated aziridine, which can be a precursor to pyrrolidine derivatives. mdpi.com
A nickel-catalyzed cyanomethylation of ketones and isatins with acetonitrile has also been reported, affording the corresponding products in high yields. mdpi.com This method highlights the utility of transition metal catalysis in facilitating the formation of the crucial carbon-carbon bond.
Cycloaddition-Based Strategies for Pyrrolidine Acetonitrile Scaffolds
Cycloaddition reactions provide a powerful and convergent approach to the construction of the pyrrolidine ring itself, with the potential to install the desired acetonitrile functionality or a suitable precursor during the ring-forming step.
[3+2] Cycloaddition Reactions in Pyrrolidine Ring Formation
The [3+2] cycloaddition reaction is a classic and highly effective method for synthesizing five-membered heterocyclic rings like pyrrolidine. This reaction typically involves the combination of a 1,3-dipole with a dipolarophile, such as an alkene or alkyne. Azomethine ylides are common 1,3-dipoles used for this purpose. researchgate.net
For instance, the reaction of an azomethine ylide with an appropriately substituted alkene bearing a cyano group or a precursor can directly lead to a functionalized pyrrolidine ring. The regio- and stereoselectivity of the reaction are influenced by the nature of the dipole and the dipolarophile. A base-promoted [3+2] cycloaddition strategy has been developed for the synthesis of 2,3,5-trisubstituted 1H-pyrroles, demonstrating the versatility of this approach. researchgate.net
Intramolecular Cyclization Pathways for Pyrrolidine Acetonitrile Systems
Intramolecular cyclization offers another elegant route to pyrrolidine rings. This strategy involves the cyclization of an acyclic precursor that already contains the necessary atoms for the ring and the desired side chain. For example, the cyclization of an alcohol containing a nitrogen atom and a nitrile group can lead to the formation of a pyrrolidine acetonitrile derivative. nih.gov
Biocatalytic approaches have also been employed for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones. rsc.org These reactions can create complex pyrrolidine structures that could potentially be further elaborated to the target acetonitrile derivative.
Catalytic Approaches in the Synthesis of Pyrrolidine Acetonitrile Compounds
Catalysis plays a pivotal role in modern organic synthesis, and the preparation of pyrrolidine acetonitrile derivatives is no exception. Both metal-based and organocatalytic systems have been developed to facilitate key transformations with high efficiency and selectivity.
Transition metal catalysts, particularly those based on copper and nickel, are effective in cyanomethylation reactions. mdpi.com Copper(I) acetate, for example, has been used to catalyze the cyanomethylation of various imines with acetonitrile. mdpi.com Similarly, nickel complexes have been shown to be excellent catalysts for the addition of acetonitrile to ketones. mdpi.com
Biocatalysis offers a green and highly stereoselective alternative for the synthesis of complex pyrrolidine derivatives. rsc.org Enzymes such as laccases can be used to catalyze reactions that form highly functionalized pyrrolidine-2,3-diones under mild conditions. rsc.org
Furthermore, photo-promoted ring contraction of pyridines using a silylborane has been reported as a novel method for synthesizing pyrrolidine derivatives. researchgate.net This reaction proceeds through a vinylazomethine ylide intermediate and demonstrates broad substrate scope. researchgate.net
The following table provides a summary of various catalytic approaches.
| Catalytic System | Reaction Type | Substrates | Key Features | Reference |
| Copper(I) acetate | Cyanomethylation | Imines, Acetonitrile | Efficient C-C bond formation | mdpi.com |
| Nickel Complex | Cyanomethylation | Ketones, Acetonitrile | High yields, good functional group tolerance | mdpi.com |
| Laccase (Novozym 51003) | Oxidative Addition | Catechols, 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | High stereoselectivity, mild conditions | rsc.org |
| Photochemical/Silylborane | Ring Contraction | Pyridines, Silylborane | Novel route to functionalized pyrrolidines | researchgate.net |
Metal-Catalyzed Reactions for Pyrrolidine Acetonitrile Synthesis
Metal-catalyzed reactions are pivotal in the synthesis of pyrrolidine rings, often employing cycloaddition strategies. A notable example involves the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. rsc.org This method allows for the construction of enantioenriched pyrrolidine derivatives. The process can be combined with H/D exchange to introduce deuterium (B1214612) atoms site-specifically, which can be advantageous for optimizing the pharmacokinetic properties of drug candidates. rsc.org
Another approach utilizes ytterbium triflate (Yb(OTf)3) as a catalyst in a three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters. This method generates aldimines in situ, which then react to form pyrrolidines with high diastereoselectivity, particularly favoring a cis relationship between substituents at the 2- and 5-positions. organic-chemistry.org The efficiency of various Lewis acids has been compared, with Yb(OTf)3 emerging as the most effective. organic-chemistry.org
Silver-catalyzed 1,3-dipolar cycloadditions have also been employed to create spirocyclic pyrrolidine-lactones with good diastereoselectivity. tandfonline.com Furthermore, iridium complexes, such as Vaska's complex, can be used for the reductive generation of azomethine ylides from amides, which then undergo cycloaddition with electron-poor olefins to produce highly substituted pyrrolidines. acs.org
| Catalyst/Metal | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Copper(I) | Asymmetric 1,3-Dipolar Cycloaddition | Enantioenriched products, potential for deuteration. | rsc.org |
| Ytterbium Triflate (Yb(OTf)3) | Three-Component Reaction | High diastereoselectivity for cis-2,5-substituted pyrrolidines. | organic-chemistry.org |
| Silver(I) | 1,3-Dipolar Cycloaddition | Synthesis of spirocyclic pyrrolidine-lactones. | tandfonline.com |
| Iridium (Vaska's Complex) | Reductive Azomethine Ylide Generation | Synthesis of highly substituted pyrrolidines from amides. | acs.org |
Organocatalytic Methodologies for Pyrrolidine Acetonitrile Derivatives
Organocatalysis offers a metal-free alternative for the synthesis of pyrrolidine derivatives, often focusing on asymmetric transformations. Chiral pyrrolidine-based organocatalysts themselves are synthesized and then employed to catalyze reactions like the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. nih.gov
A prominent strategy involves the use of chiral phosphoric acids to catalyze the enantioselective intramolecular aza-Michael cyclization of Cbz-protected bis-homoallylic amines. whiterose.ac.uk This "clip-cycle" approach allows for the synthesis of 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines with high enantioselectivity. whiterose.ac.uk Prolinamide organocatalysts have also been developed and utilized in the Michael addition of aldehydes to β-nitroalkenes. nih.gov
Multicomponent reactions can also be driven by organocatalysts. For instance, tributylphosphine (B147548) can catalyze the reaction between aldehydes, amines, and trimethylsilyl (B98337) cyanide to form an amino nitrile, which then reacts with methyl acrylate (B77674) to yield substituted N-aryl-pyrrolidines. tandfonline.com
Stereoselective Synthesis of Chiral this compound Analogues
The demand for enantiomerically pure pyrrolidine-containing compounds has spurred the development of various stereoselective synthetic methods.
Asymmetric Synthetic Routes to Enantiomerically Enriched Pyrrolidine Acetonitriles
Asymmetric synthesis of pyrrolidine acetonitriles often relies on catalytic methods that introduce chirality in a controlled manner. Copper-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with various dipolarophiles are a well-established method for producing a wide array of enantioenriched pyrrolidines. researchgate.net These reactions can achieve high yields and excellent stereoselectivity.
The synthesis of new pyrrolidine-based organocatalysts from chiral precursors like (R)-glyceraldehyde acetonide has been reported. nih.gov These catalysts have proven effective in promoting asymmetric Michael additions, a key C-C bond-forming reaction in the synthesis of complex molecules. nih.gov
Diastereoselective Control in Multicomponent and Cycloaddition Reactions
Diastereoselective control is crucial when multiple stereocenters are formed in a single reaction. Multicomponent reactions (MCRs) are particularly powerful in this regard, as they can construct complex molecules with multiple stereogenic centers in a single operation. For example, a titanium tetrachloride-catalyzed MCR of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent affords highly substituted pyrrolidines with excellent diastereoselectivity. nih.govnih.gov
1,3-Dipolar cycloadditions of azomethine ylides are a cornerstone for preparing pyrrolidines. scholaris.canih.gov While these reactions can sometimes yield mixtures of endo and exo cycloadducts, the diastereoselectivity can be biased by using specific functional groups or conformational constraints. scholaris.ca A reaction cascade involving the demetalation of tin- or silicon-substituted iminium ions, followed by azomethine ylide cycloaddition and nucleophilic cyclization, has been developed to afford substituted pyrrolidines in high yields and diastereomeric purity. scholaris.canih.gov Another strategy involves an N-bromosuccinimide (NBS)-induced aminocyclization–ring expansion cascade of cinnamylaziridine to produce functionalized pyrrolidines with three stereocenters. rsc.org
| Reaction Type | Catalyst/Reagent | Key Stereochemical Outcome | Reference |
|---|---|---|---|
| Multicomponent Reaction | Titanium Tetrachloride | Excellent diastereoselectivity, up to three contiguous asymmetric centers. | nih.govnih.gov |
| Azomethine Ylide Cycloaddition/Nucleophilic Cyclization | Tin or Silicon Precursors | High diastereomeric purity by controlling the reaction path. | scholaris.canih.gov |
| Aminocyclization-Ring Expansion Cascade | N-Bromosuccinimide (NBS) | Excellent diastereoselectivity in forming functionalized pyrrolidines. | rsc.org |
| [3+2] Cycloaddition | Benzoic Acid | Diastereoselective synthesis of spirooxindole-pyrrolidines. | nih.gov |
Development of Novel and Efficient Synthetic Routes for Pyrrolidine Acetonitriles
The ongoing interest in pyrrolidine scaffolds continually drives the development of new and more efficient synthetic methodologies. nih.gov A key focus is on creating structurally diverse and complex pyrrolidines from simple, readily available starting materials.
One novel approach involves a Lewis acid-catalyzed, diastereoselective aza-Cope rearrangement–Mannich cyclization. This method has been shown to be highly efficient, yielding exclusively the trans isomers of acyl pyrrolidines at room temperature with substoichiometric amounts of BF3•OEt2. emich.edu
The synthesis of pyrrolidine-containing drugs often starts from cyclic precursors like proline and 4-hydroxyproline. mdpi.com For instance, the synthesis of the precursor for the drug Grazoprevir begins with Boc-protected trans-4-hydroxy-L-proline, which undergoes oxidation and further transformations. mdpi.com Similarly, a precursor for Voxilaprevir and Glecaprevir also utilizes a pyrrolidine derivative derived from a protected 4-hydroxy-L-proline. mdpi.com
Furthermore, multicomponent reactions continue to be a fertile ground for innovation. A one-pot, three-component cascade reaction between aldehydes, amino acid esters, and chalcones, initiated by iodine, has been used to obtain various pyrrolidine-2-carboxylates. tandfonline.com The use of microwave irradiation has also been explored to accelerate the synthesis of pyrrolidine-based heterocyclic compounds. tandfonline.com
Mechanistic Investigations of Reactions Involving 2 Pyrrolidin 3 Yl Acetonitrile and Its Precursors
Elucidation of Fundamental Reaction Mechanisms in Pyrrolidine (B122466) Acetonitrile (B52724) Formation
The synthesis of 3-substituted pyrrolidines, including the title compound, can be achieved through various strategic approaches. The formation of the pyrrolidine ring itself often relies on cyclization reactions, which can be broadly categorized into nucleophilic pathways and cycloadditions. nih.govdurham.ac.uk
Nucleophilic Addition and Substitution Pathways
The construction of the pyrrolidine skeleton frequently involves intramolecular nucleophilic attack. One common strategy is the cyclization of acyclic precursors containing both a nucleophilic amine and an electrophilic center, separated by a suitable carbon chain. For instance, the cyclization of an amino alcohol can be promoted by activating the hydroxyl group, which then undergoes intramolecular substitution by the amine nitrogen. organic-chemistry.org
Another key pathway involves Michael addition reactions. The synthesis of substituted N-aryl-pyrrolidines has been achieved by reacting amino nitriles with methyl acrylate (B77674) in the presence of a tributylphosphine (B147548) catalyst and acetonitrile as the solvent. tandfonline.com This highlights a direct method for introducing the cyanomethyl group or its precursors onto the pyrrolidine ring structure through a conjugate addition mechanism.
Palladium-catalyzed reactions have also emerged as powerful tools for forming 3-substituted pyrrolidines. nih.govchemrxiv.org For example, the hydroarylation of N-alkyl pyrrolines can furnish 3-aryl pyrrolidines. nih.gov While this specific example leads to an aryl substituent, the underlying mechanism involving migratory insertion and reductive elimination could be adapted for the introduction of other functional groups.
A general representation of a nucleophilic substitution pathway for pyrrolidine formation is the cyclization of a γ-amino halide or sulfonate. The reaction proceeds via an intramolecular SN2 mechanism where the amine attacks the carbon bearing the leaving group.
Table 1: Key Mechanistic Steps in Nucleophilic Pathways to Pyrrolidines
| Step | Description | Key Intermediates |
|---|---|---|
| Activation | Conversion of a hydroxyl group in an amino alcohol to a good leaving group (e.g., tosylate, halide). | O-tosylated amino alcohol |
| Intramolecular Cyclization | Nucleophilic attack of the amine onto the electrophilic carbon, displacing the leaving group. | Cyclic ammonium (B1175870) salt |
| Deprotonation | Loss of a proton to yield the neutral pyrrolidine ring. | Pyrrolidine product |
| Michael Addition | Conjugate addition of an amine to an α,β-unsaturated carbonyl or nitrile. | Enolate or carbanion intermediate |
Detailed Analysis of Cycloaddition Reaction Mechanisms
[3+2] Cycloaddition reactions are among the most efficient methods for constructing five-membered rings like pyrrolidine. nih.govresearchgate.net These reactions involve a three-atom component (1,3-dipole) reacting with a two-atom component (dipolarophile). nih.gov Azomethine ylides are the most common 1,3-dipoles used for pyrrolidine synthesis. nih.govacs.org
An azomethine ylide can be generated in situ from the condensation of an α-amino acid (like sarcosine) with an aldehyde or ketone. tandfonline.commdpi.com This ylide then reacts with a dipolarophile, such as an alkene bearing an electron-withdrawing group, to form the pyrrolidine ring. For the synthesis of 2-(pyrrolidin-3-yl)acetonitrile, a suitable dipolarophile would be an alkene substituted with a cyanomethyl group or a precursor. The reaction of nonstabilized azomethine ylides with nitroalkenes has been used to prepare 3-nitropyrrolidines, which could potentially be converted to the corresponding nitrile. durham.ac.uk
The regioselectivity and stereoselectivity of these cycloadditions are highly predictable based on frontier molecular orbital (FMO) theory. Generally, the reaction is controlled by the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. rsc.org The use of chiral catalysts or auxiliaries can induce high levels of enantioselectivity, leading to the formation of specific stereoisomers. acs.orgacs.org For example, silver-catalyzed [3+2] cycloaddition reactions have been shown to produce highly substituted pyrrolidines with excellent diastereoselectivity. acs.org Photocatalytic methods have also been developed for the formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones with hydrazones to yield pyrrolidines. nih.gov
Mechanistic Role of Acetonitrile as a Reagent and Solvent in Organic Transformations
Acetonitrile (CH₃CN) is a polar aprotic solvent widely used in organic synthesis due to its ability to dissolve a range of compounds and its relatively low reactivity. commonorganicchemistry.comfishersci.com However, it can also participate directly in reactions as a reagent. mdpi.comanhaochemical.com
As a solvent, acetonitrile's polarity can influence reaction rates and selectivities. In nucleophilic substitution reactions, its polar nature stabilizes charged intermediates and transition states. commonorganicchemistry.com It is a common solvent for multicomponent reactions used to synthesize pyrrolidine derivatives. tandfonline.com For instance, the synthesis of certain pyrrolidine-2-carboxylates occurs in acetonitrile, where it facilitates the formation of a Schiff base intermediate and subsequent Michael addition. tandfonline.com
As a reagent, the cyanomethyl group (•CH₂CN) or the cyanide radical (•CN) can be generated from acetonitrile and incorporated into molecules. mdpi.com This is particularly relevant for the synthesis of this compound. Copper-catalyzed cyanomethylation of imines with acetonitrile has been reported, demonstrating its use as a CN source. mdpi.com Furthermore, radical-initiated C-H functionalization of acetonitrile allows for its use as a two-carbon building block. researchgate.net Palladium-catalyzed couplings have also utilized acetonitrile as a source for the cyanomethyl group in the synthesis of α-aryl nitriles. researchgate.net
Proton Transfer Dynamics and the Characterization of Reaction Intermediates
Proton transfer is a fundamental step in many organic reactions, including the formation of pyrrolidines. In the cyclization of acylated aminomethyl cyclopropanes, regioselective C-C bond cleavage is achieved using trifluoroacetic acid, proceeding through a tertiary carbenium ion intermediate. The reaction's selectivity suggests an intramolecular proton transfer from the protonated amide function. organic-chemistry.org
The characterization of transient species like reaction intermediates is critical for confirming mechanistic proposals. Azomethine ylides, key intermediates in [3+2] cycloadditions, are often generated and consumed in situ. Their presence can sometimes be inferred or detected by spectroscopic methods under specific conditions. For example, in the synthesis of pyrroles via a [3+2] cycloaddition, a 2H-azirine intermediate was identified by ¹H NMR and HRMS analysis. researchgate.net Similarly, computational studies can predict the structures and energies of these intermediates. acs.org In copper-catalyzed intramolecular C-H amination to form pyrrolidines, the mechanism was elucidated by studying the reactivity of a putative fluorinated intermediate, which was synthesized and tested independently. acs.org
Computational Chemistry Approaches for Reaction Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. acs.orgacs.org It allows for the mapping of potential energy surfaces, identification of transition states, and calculation of activation barriers, providing insights that are often difficult to obtain experimentally.
Density Functional Theory (DFT) Studies of Reaction Pathways
DFT calculations have been extensively applied to study the mechanisms of pyrrolidine synthesis. For instance, DFT studies on the [3+2] cycloaddition of azomethine ylides have helped to rationalize the observed regio- and diastereoselectivity. acs.org These studies can analyze the energies of different transition states leading to various stereoisomers, explaining why one product is favored over others. The influence of catalysts, such as Lewis acids, on cycloaddition reactions has also been investigated, revealing that they can promote reactions by lowering the LUMO of the dipolarophile. researchgate.net
In a study on the stereoretentive formation of cyclobutanes from pyrrolidines, DFT calculations unveiled that the rate-determining step is the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical. acs.orgacs.org This level of detail is crucial for understanding and predicting the outcomes of complex transformations. DFT has also been used to propose mechanisms for the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones, showing that kinetic selectivity is more significant than thermodynamic selectivity in product formation. beilstein-journals.org The activation strain model, often used in conjunction with DFT, provides a quantitative understanding of reactivity by separating the activation energy into the energy required to distort the reactants and the interaction energy between them. rsc.orgacs.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methyl acrylate |
| Tributylphosphine |
| Sarcosine |
| Trifluoroacetic acid |
| 1,1-diazene |
| 1,4,5-trisubstituted pyrrolidine-2,3-dione |
| 3-nitropyrrolidine |
Analysis of Transition States and Energy Profiles in Pyrrolidine Acetonitrile Synthesis
The synthesis of the pyrrolidine ring, a key structural motif in many biologically active compounds, involves complex reaction mechanisms that can be elucidated through computational chemistry. Mechanistic investigations, particularly the analysis of transition states and energy profiles, provide crucial insights into reaction pathways, selectivity, and catalyst efficiency. While specific studies on this compound are not extensively detailed in the public domain, the principles can be understood by examining related pyrrolidine syntheses.
Computational studies, often employing density functional theory (DFT), are instrumental in mapping the potential energy surface of a reaction. These studies help in identifying the structures of reactants, intermediates, transition states, and products, along with their relative energies. This information allows for the determination of activation energy barriers, which are critical in predicting reaction rates and understanding the factors that control the reaction's outcome.
One common route to pyrrolidine synthesis is through the cyclization of acyclic precursors. For instance, the formation of the pyrrolidine ring can occur via intramolecular C-H amination. In a copper-catalyzed intramolecular C-H amination to form pyrrolidines, DFT calculations have been used to elucidate the catalytic cycle. These studies have proposed a Cu(I)/Cu(II) pathway and have investigated the effects of different ligands on the catalyst's efficiency. acs.org The free energy profile for such a reaction reveals the various intermediates and transition states involved, with the N-F bond cleavage and subsequent C-H activation being key steps. acs.org
Another approach involves the functionalization of a pre-existing dihydropyrrole ring. For example, in the dirhodium-catalyzed C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole, computational studies have been conducted to rationalize the observed reactivity and selectivity. acs.orgacs.org These studies have calculated the free energy profiles for different reaction pathways, such as C-H functionalization versus cyclopropanation. acs.orgacs.org For instance, the reaction with aryldiazoacetates leads to C-H functionalization, while the reaction with ethyl diazoacetate results in cyclopropanation. acs.orgacs.org
The analysis of the transition states in these reactions provides a deeper understanding of the origins of stereoselectivity. The geometry of the transition state, where key bonds are being formed and broken, dictates the spatial arrangement of the atoms in the product. By examining these structures, chemists can design catalysts and reaction conditions that favor the formation of a specific stereoisomer.
The synthesis of substituted pyrrolidine-2,3-diones has also been investigated computationally. A proposed mechanistic pathway for the reaction between a 3-pyrroline-2-one (B142641) and an aliphatic amine was based on computational results, which suggested that the main product is formed favorably via the pathway with the lowest free energy of activation (ΔG#). beilstein-journals.org These calculations indicated that kinetic selectivity is more significant than thermodynamic selectivity in determining the final product distribution. beilstein-journals.org
The following tables present representative data from computational studies on pyrrolidine synthesis, illustrating the types of information that can be obtained from such analyses.
Table 1: Calculated Free Energy Barriers for Competing Reaction Pathways in the Rhodium-Catalyzed Reaction of N-Boc-2,5-dihydro-1H-pyrrole
| Reactant | Reaction Pathway | Transition State | Calculated Free Energy Barrier (kcal/mol) |
| Ethyl diazoacetate | C-H Functionalization | TS3 | 2.3 |
| Aryldiazoacetate | C-H Functionalization | Not specified | Favorable |
| Ethyl diazoacetate | Cyclopropanation | Not specified | Favorable |
Data sourced from computational studies on rhodium-catalyzed reactions. acs.orgacs.org
Table 2: Key Steps and Intermediates in the Copper-Catalyzed Intramolecular C-H Amination for Pyrrolidine Synthesis
| Step | Description | Intermediate/Transition State | Key Feature |
| 1 | Catalyst-Substrate Complexation | c1 | Formation of the initial complex. |
| 2 | N-F Bond Cleavage | MECP (Minimum Energy Crossing Point) | Transition from singlet to triplet spin state. |
| 3 | Formation of Cu(II) Intermediate | c2 | Unpaired electrons on nitrogen and copper. |
| 4 | C-H Activation/Ring Closure | Not specified | Formation of the pyrrolidine ring. |
Based on DFT investigations of a [TpxCuL] catalyzed reaction. acs.org
These detailed mechanistic insights derived from computational chemistry are invaluable for the rational design of synthetic routes to complex molecules like this compound and its derivatives. By understanding the energy profiles and the nature of the transition states, chemists can optimize reaction conditions and develop new catalysts to achieve higher yields and selectivities.
Advanced Applications of 2 Pyrrolidin 3 Yl Acetonitrile and Its Derivatives As Chemical Building Blocks
Utility in the Construction of Complex Organic Scaffolds
The inherent structural features of 2-(pyrrolidin-3-yl)acetonitrile and its derivatives make them highly sought-after starting materials for the construction of intricate molecular architectures. The pyrrolidine (B122466) ring provides a three-dimensional framework that can be readily functionalized, while the acetonitrile (B52724) moiety offers a versatile handle for further chemical manipulation.
Pyrrolidine Acetonitrile as a Versatile Core Structural Motif
The pyrrolidine ring is a "privileged" scaffold in drug discovery, meaning it is frequently found in biologically active compounds. nih.govresearchgate.net Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. researchgate.net The stereocenters within the pyrrolidine ring further contribute to the molecule's three-dimensionality, enabling the development of stereoisomers with distinct biological profiles. researchgate.net The incorporation of the acetonitrile group onto this versatile core provides a reactive site for chain extension and the introduction of various functional groups, further expanding its utility in creating diverse molecular libraries.
Synthesis of Fused and Spirocyclic Heterocycles Incorporating Pyrrolidine Acetonitriles
The reactivity of the pyrrolidine and acetonitrile moieties facilitates the synthesis of more complex heterocyclic systems. Fused and spirocyclic structures are of particular interest in drug design as they often exhibit enhanced rigidity and novel pharmacological properties. rsc.org For instance, the intramolecular cyclization of appropriately substituted pyrrolidine acetonitriles can lead to the formation of fused ring systems. Furthermore, the pyrrolidine ring can serve as a core for the construction of spirocyclic compounds, where two rings share a single atom. nih.govrsc.org These complex structures are often synthesized through multi-component reactions, such as 1,3-dipolar cycloadditions, which allow for the efficient and stereoselective formation of multiple chemical bonds in a single step. rsc.orgnih.gov
Strategic Transformations of the Nitrile Functionality within Pyrrolidine Acetonitriles
The nitrile group of this compound is a key functional handle that can be readily converted into other important chemical groups, significantly enhancing the synthetic versatility of this building block. libretexts.org
Hydrolysis to Carboxylic Acid Derivatives
The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. libretexts.orgchemistrysteps.comchemguide.co.uk This transformation is a fundamental step in the synthesis of many pharmaceutical compounds, as the carboxylic acid functionality can serve as a key pharmacophore or as a precursor for other functional groups like esters and amides. youtube.com
Acidic Hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk
Alkaline Hydrolysis: Refluxing the nitrile with an alkali solution, like sodium hydroxide, initially produces the salt of the carboxylic acid and ammonia. libretexts.orgchemguide.co.uk Subsequent acidification is required to obtain the free carboxylic acid. libretexts.org
This conversion is exemplified in the synthesis of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid, a derivative of this compound. simsonpharma.com
Reduction to Amine Functionalities
The nitrile group can be reduced to a primary amine, providing another avenue for molecular diversification. acs.orgorganic-chemistry.org This transformation is typically achieved using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. acs.orgosti.govnih.gov The resulting amine can then be further functionalized, for example, by acylation or alkylation, to introduce new substituents and modulate the biological activity of the molecule. This reduction is a key step in creating compounds with the 2-arylethyl amine moiety, a structural feature often found in centrally active compounds. researchgate.net
Applications in the Synthesis of Precursors for Pharmaceutically Relevant Compounds
The versatility of this compound and its derivatives makes them crucial intermediates in the synthesis of a wide range of pharmaceutically active molecules. The ability to construct complex scaffolds and strategically modify the nitrile functionality allows for the creation of compounds targeting various diseases.
The pyrrolidine scaffold is a common feature in drugs for cancer, infectious diseases, metabolic disorders, and central nervous system ailments. researchgate.net For instance, derivatives of pyrrolidine-2,5-dione, which can be synthesized from pyrrolidine precursors, have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a promising target for cancer therapy. google.com Furthermore, the synthesis of dihydrouracils spiro-fused to pyrrolidines, which are druglike molecules based on the 2-arylethyl amine scaffold, highlights the importance of the nitrile reduction in creating precursors for compounds with potential central nervous system activity. researchgate.net The controlled hydrolysis of a nitrile-containing pyrrolidine derivative is a key step in the synthesis of Darifenacin, a muscarinic receptor antagonist used to treat overactive bladder. google.com
Integration into Drug Precursor Architectures
The pyrrolidine ring is a fundamental structural motif found in a vast array of pharmaceuticals, making its derivatives highly valuable as precursors in drug synthesis. nih.govmdpi.com The compound this compound, in particular, serves as a versatile building block for creating more complex molecular architectures necessary for biological activity. Its integration into drug precursor frameworks often involves leveraging the reactivity of both the secondary amine of the pyrrolidine ring and the nitrile group.
A notable example is in the synthesis of Darifenacin, a medication used to treat overactive bladder. A derivative of this compound, specifically 3-(R,S)-(1-cyano-1,1-diphenylmethyl)pyrrolidine, is a key intermediate in one of its synthetic routes. The synthesis involves the condensation of 1-tosyl-3-(S)-tosyloxypyrrolidine with diphenylacetonitrile. This is followed by deprotection to yield the crucial pyrrolidine acetonitrile intermediate. google.com This intermediate then undergoes controlled hydrolysis of the nitrile group to an amide, which is a common transformation for this class of compounds in drug synthesis. google.com
Another significant application of pyrrolidine-acetonitrile derivatives is in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of drugs used for treating type-II diabetes. beilstein-journals.org For instance, the synthesis of Vildagliptin involves the key intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This precursor is synthesized from L-proline, where the carboxylic acid group is converted into a nitrile. beilstein-journals.org This intermediate is then reacted with 3-hydroxy-1-aminoadamantane to produce Vildagliptin. beilstein-journals.org The pyrrolidine-2-carbonitrile (B1309360) structure is crucial for the drug's inhibitory activity.
The following table outlines the synthesis of key drug precursors derived from pyrrolidine acetonitrile structures.
| Drug | Precursor Intermediate | Key Synthesis Step | Reference |
| Darifenacin | 3-(R,S)-(1-cyano-1,1-diphenylmethyl)pyrrolidine | Condensation of a protected 3-hydroxypyrrolidine derivative with diphenylacetonitrile. | google.com |
| Vildagliptin | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | N-acylation of L-proline followed by conversion of the carboxylic acid to a nitrile. | beilstein-journals.org |
These examples underscore the strategic importance of the pyrrolidinyl acetonitrile scaffold in constructing precursors for medicinally important compounds. The ability to modify both the pyrrolidine ring and the acetonitrile functional group provides medicinal chemists with a powerful tool for developing novel therapeutic agents. mdpi.com
Leveraging Chiral Pyrrolidine Acetonitrile Building Blocks in Asymmetric Synthesis
Chiral pyrrolidines are privileged structures in asymmetric synthesis, serving as highly effective organocatalysts and chiral auxiliaries. nih.govmdpi.com The incorporation of an acetonitrile group onto the chiral pyrrolidine framework provides a synthetically versatile handle that can be elaborated into various functional groups, further enhancing its utility as a building block. The stereochemistry of the pyrrolidine ring is pivotal in directing the stereochemical outcome of a wide range of chemical transformations. nih.gov
The field of organocatalysis, which was recognized with the 2021 Nobel Prize in Chemistry, heavily relies on chiral pyrrolidine-based catalysts. nih.gov Proline and its derivatives are among the most studied organocatalysts, capable of promoting highly enantioselective reactions. mdpi.comnih.gov These catalysts operate by forming transient enamines with carbonyl compounds, which then react with electrophiles in a stereocontrolled manner. The substituent at the 3-position of the pyrrolidine ring, such as an acetonitrile group or its derivatives, can significantly influence the catalyst's reactivity and selectivity by altering its steric and electronic properties.
Chiral this compound and its analogs can be prepared with high enantiomeric purity, making them valuable starting materials for the synthesis of complex, optically active molecules. oup.com For example, all four stereoisomers of a pyrrolidine derivative useful as a versatile chiral building block for the synthesis of several pyrrolizidine (B1209537) alkaloids have been prepared in high enantioselectivity. oup.com
Furthermore, C2-symmetrical 2,5-disubstituted pyrrolidines have been extensively used as chiral auxiliaries and ligands in metal-catalyzed reactions. nih.govacs.org These chiral building blocks can direct the stereoselective addition of nucleophiles or control the geometry of transition states in cycloaddition reactions. For instance, chiral phosphoramidite (B1245037) ligands incorporating a pyrrolidine unit have proven highly effective in enantioselective cycloadditions. acs.org The synthesis of these ligands often starts from readily available chiral precursors like pyroglutamic acid or amino acids. nih.gov
The table below summarizes the application of chiral pyrrolidine building blocks in various asymmetric transformations.
| Application Area | Type of Chiral Pyrrolidine | Transformation | Key Feature | Reference |
| Organocatalysis | Proline and derivatives | Aldol and Mannich reactions | Formation of chiral enamines to control stereochemistry. | mdpi.comnih.gov |
| Chiral Ligands | C2-symmetrical 2,5-diarylpyrrolidines | Enantioselective cycloadditions | Creation of a chiral environment around a metal center. | acs.org |
| Chiral Building Blocks | Enantiopure pyrrolidine derivatives | Synthesis of natural products (e.g., alkaloids) | Provides a stereodefined core structure for further elaboration. | oup.com |
| Chiral Auxiliaries | C2-symmetrical 2,5-dimethylpyrrolidines | Asymmetric alkylations and reductions | Covalently attached to the substrate to direct the stereochemical outcome of a reaction. | nih.gov |
The versatility of chiral pyrrolidine acetonitriles as building blocks in asymmetric synthesis is a testament to the importance of this structural motif in modern organic chemistry. Their application enables the efficient and stereocontrolled synthesis of a wide range of enantiomerically pure compounds, including pharmaceuticals and natural products.
Advanced Analytical Methodologies for Characterization and Purity Assessment of 2 Pyrrolidin 3 Yl Acetonitrile
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatographic methods are indispensable for the separation of 2-(Pyrrolidin-3-YL)acetonitrile from complex mixtures, enabling its identification and the quantification of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized techniques in this regard.
High-Performance Liquid Chromatography (HPLC) for Purity Validation and Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the purity validation of this compound. This technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For pyrrolidine-containing compounds, which may lack a strong UV chromophore, detection can be challenging. chromforum.org However, by employing suitable detectors and optimizing chromatographic conditions, HPLC can effectively quantify the main compound and detect impurities. pensoft.net
Reversed-phase HPLC (RP-HPLC) is a frequently used mode for the analysis of polar organic compounds like pyrrolidine (B122466) derivatives. pensoft.netmdpi.com In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. pensoft.netshimadzu.com The choice of mobile phase composition, pH, and column temperature are critical parameters that are optimized to achieve the desired separation. pensoft.net For instance, a mobile phase consisting of a 50:50 (v/v) mixture of acetonitrile and a phosphate (B84403) buffer at a specific pH can be used for the analysis of pyrrole (B145914) derivatives. pensoft.net
The use of high-purity solvents, such as LC-grade acetonitrile, is crucial for sensitive HPLC analysis, especially at short UV wavelengths, as it minimizes baseline noise and the appearance of "ghost peaks" in the chromatogram. shimadzu.comthermofisher.com The validation of an HPLC method according to guidelines from the International Council for Harmonisation (ICH) ensures its accuracy, precision, specificity, and robustness for its intended purpose. pensoft.net
Table 1: Illustrative HPLC Parameters for Pyrrolidine Derivative Analysis
| Parameter | Condition | Reference |
| Column | C18 (150 x 4.6 mm, 5 µm) | pensoft.net |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) | pensoft.net |
| Flow Rate | 1.0 mL/min | pensoft.net |
| Detection | UV at 225 nm | pensoft.net |
| Column Temperature | 30 °C | pensoft.net |
Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. In the context of this compound synthesis, GC-MS can be an invaluable tool for reaction monitoring. mdpi.com
The synthesis of pyrrolidine derivatives can be monitored by taking aliquots from the reaction mixture at different time intervals, preparing them appropriately, and injecting them into the GC-MS system. mdpi.com The resulting chromatogram will show the separation of reactants, intermediates, products, and by-products. The mass spectrometer then provides mass spectra for each separated component, allowing for their identification based on their unique fragmentation patterns. researchgate.netnih.gov
For compounds that are not sufficiently volatile, derivatization techniques can be employed to increase their volatility and improve their chromatographic behavior. researchgate.net The choice of the GC column is also critical for achieving good separation. For example, a capillary column like an Elite-1 (100% dimethylpolysoxane) can be used for the analysis of pyrrolidine derivatives. nih.gov
Spectroscopic Characterization of Pyrrolidine Acetonitrile Compounds
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of the molecular identity of this compound and related compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules. slideshare.net It provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for the complete structural assignment of pyrrolidine derivatives. nih.govbeilstein-journals.org
¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity to neighboring protons. The chemical shifts (δ) of the protons in the pyrrolidine ring and the acetonitrile group are characteristic and help in their identification. ipb.pt
¹³C NMR (Carbon-13 NMR): This technique provides information about the different types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyrrolidine ring and the nitrile group are unique and aid in confirming the structure. ipb.ptchemicalbook.com
2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, providing unambiguous structural elucidation. nih.govhmdb.ca For instance, HMBC can reveal long-range correlations between protons and carbons, which is crucial for piecing together the molecular structure. beilstein-journals.org
The choice of solvent is important in NMR spectroscopy as it can influence the chemical shifts of the protons. ipb.pt
Table 2: Predicted ¹³C NMR Chemical Shifts for a Pyrrolidine Ring
| Atom Position | Chemical Shift (ppm) |
| C2 | ~47 |
| C3 | ~25 |
| C4 | ~25 |
| C5 | ~47 |
| Note: These are approximate values and can vary based on the substituent and solvent. |
Mass Spectrometry (MS) for Molecular Confirmation and Identification
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. mdpi.com For this compound, MS is used to confirm its molecular formula by accurately measuring its molecular mass. researchgate.net
Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like pyrrolidine derivatives. researchgate.net In ESI-MS, the sample solution is sprayed into the mass spectrometer, and the resulting ions are analyzed. The mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺, which confirms the molecular weight of the compound. washington.edu
Tandem mass spectrometry (MS/MS) can be used to further investigate the structure of the molecule. In an MS/MS experiment, the parent ion of interest is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable information about the different structural motifs within the molecule, aiding in its identification. researchgate.net
Techniques for Comprehensive Purity Validation and Impurity Profiling
Ensuring the purity of a pharmaceutical compound is critical for its safety and efficacy. researchgate.netbohrium.com Impurity profiling is the process of detecting, identifying, and quantifying all potential impurities in a drug substance. researchgate.net This is a mandatory requirement by regulatory authorities. researchgate.net
A combination of the analytical techniques discussed above is employed for comprehensive purity validation and impurity profiling of this compound.
HPLC is the primary tool for quantifying the purity of the main compound and detecting the presence of impurities. pensoft.net A validated, stability-indicating HPLC method can separate the main compound from its degradation products and process-related impurities. pensoft.net
LC-MS , which combines the separation power of HPLC with the identification capabilities of MS, is a powerful technique for identifying unknown impurities. The HPLC separates the impurities, and the mass spectrometer provides their molecular weights and fragmentation patterns, which can be used to elucidate their structures.
GC-MS can be used to detect and identify volatile or semi-volatile impurities that may be present from the synthesis process. researchgate.net
NMR spectroscopy can be used to characterize the structure of isolated impurities, providing definitive structural confirmation.
The goal of impurity profiling is to ensure that all impurities are below the limits set by regulatory guidelines, such as those from the ICH. researchgate.net
Quantification of Trace Impurities
The quantification of trace impurities in this compound is a critical aspect of quality control. Impurities can originate from starting materials, by-products of the synthesis, or degradation products. The presence of these impurities, even in minute amounts, can potentially affect the stability and safety of the final drug product. Therefore, highly sensitive and specific analytical methods are required for their detection and quantification.
Potential impurities in this compound can be inferred from common synthetic routes for pyrrolidine derivatives and the chemical nature of the molecule itself. mdpi.comorganic-chemistry.org For instance, syntheses involving the reduction of nitriles or amides may leave behind unreacted starting materials or intermediates. sparkl.me The secondary amine and nitrile functionalities are also susceptible to degradation. researchgate.netacs.org High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary techniques used for impurity profiling.
A stability-indicating RP-HPLC method, for example, can be developed to separate the main component from its potential impurities. mdpi.com Such a method would typically utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. The method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.
Table 1: Potential Impurities in this compound and Analytical Methods for Quantification
| Potential Impurity | Likely Origin | Recommended Analytical Technique |
| Unreacted Starting Materials | Incomplete reaction during synthesis | HPLC-UV, GC-MS |
| Pyrrolidine | Degradation or synthetic by-product | GC-MS, or HPLC with derivatization |
| 3-Cyanopyrrolidine | Isomeric impurity from synthesis | HPLC-UV, GC-MS |
| 2-(Pyrrolidin-3-yl)acetic acid | Hydrolysis of the nitrile group | HPLC-UV, LC-MS |
| Oxidative degradation products | Exposure to air or oxidizing agents | LC-MS |
This table presents hypothetical potential impurities based on general chemical principles and may not represent the actual impurity profile of a specific manufacturing process.
Derivatization Strategies for Enhanced Analytical Detection
This compound lacks a strong chromophore, which can result in poor sensitivity when using UV detection in HPLC. To overcome this limitation, pre-column or post-column derivatization strategies are often employed. Derivatization involves reacting the analyte with a reagent to form a derivative that has significantly improved detection characteristics. nih.govthermofisher.com
For the secondary amine functionality in this compound, a variety of derivatizing agents can be used to introduce a UV-absorbing or fluorescent tag. This not only enhances sensitivity but can also improve the chromatographic properties of the analyte. thermofisher.comnih.gov
One common approach is the use of sulfonyl chlorides, such as 2-naphthalenesulfonyl chloride (NSCl). nih.gov The reaction of NSCl with the secondary amine of a pyrrolidine derivative introduces a naphthalene (B1677914) group, which is strongly UV-absorbent, allowing for detection at wavelengths around 254 nm with high sensitivity. nih.gov Another widely used reagent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with secondary amines to form highly fluorescent derivatives, enabling detection at picomolar concentrations. thermofisher.comhelsinki.firesearchgate.net
Fluorescent derivatization is particularly advantageous for achieving very low limits of detection. Reagents like (R)-(-)-4-(N,N-dimethylaminosulfonyl)-7-(3-isothiocyanatopyrrolidin-1-yl)-2,1,3-benzoxadiazole have been successfully used for the HPLC analysis of other pyrrolidine-containing compounds, allowing for their determination in complex biological matrices. nih.gov The use of such reagents would be directly applicable to the analysis of this compound.
Table 2: Derivatization Reagents for Enhanced HPLC Detection of this compound
| Derivatizing Agent | Target Functional Group | Detection Method | Advantage |
| 2-Naphthalenesulfonyl chloride (NSCl) | Secondary Amine | HPLC-UV | Enhanced UV absorbance nih.gov |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Secondary Amine | HPLC-Fluorescence | High fluorescence quantum yield, high sensitivity thermofisher.comhelsinki.firesearchgate.net |
| Dansyl chloride | Secondary Amine | HPLC-Fluorescence | Stable derivatives, good sensitivity nih.gov |
| (R)-(-)-4-(N,N-dimethylaminosulfonyl)-7-(3-isothiocyanatopyrrolidin-1-yl)-2,1,3-benzoxadiazole | Secondary Amine | HPLC-Fluorescence | Chiral separation and high sensitivity nih.gov |
| F-trap pyrene | Secondary Amine | HPLC-Fluorescence | Reagent peak-free analysis, high sensitivity nih.gov |
This table summarizes derivatization strategies applicable to the secondary amine in this compound based on literature for similar compounds.
Future Directions and Emerging Research Opportunities in 2 Pyrrolidin 3 Yl Acetonitrile Chemistry
Development of Sustainable and Environmentally Benign Synthetic Methodologies
The push towards "green chemistry" is reshaping the synthesis of pyrrolidine (B122466) derivatives. nih.gov Researchers are actively exploring methods that reduce waste, use less hazardous materials, and improve energy efficiency.
Recent advancements include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to increase the efficiency of pyrrolidine synthesis, aligning with the principles of green chemistry. nih.gov
Ultrasound-Promoted Synthesis: The use of ultrasound has enabled the one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones using environmentally friendly reagents like citric acid in green solvents. rsc.org This method boasts a clean reaction profile, easy work-up, excellent yields, and short reaction times. rsc.org
Biocatalytic Approaches: Enzymes are being employed for the efficient and stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones under mild conditions. rsc.org
Catalyst-Free and Metal-Free Reactions: Efforts are underway to develop synthetic routes that avoid the use of heavy metal catalysts, further enhancing the environmental profile of these processes. organic-chemistry.orgtandfonline.com For instance, a metal-free, Lewis acid-mediated reductive hydroamination cascade has been developed for the stereoselective synthesis of pyrrolidines. organic-chemistry.org
Table 1: Comparison of Sustainable Synthetic Methods for Pyrrolidine Derivatives
| Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Organic Synthesis (MAOS) | Uses microwave irradiation to accelerate reactions. | Increased efficiency, reduced reaction times. | nih.gov |
| Ultrasound-Promoted Synthesis | Employs ultrasonic waves to promote reactions. | Clean reaction, easy work-up, high yields, short reaction times. | rsc.org |
| Biocatalysis | Utilizes enzymes as catalysts. | High stereoselectivity, mild reaction conditions. | rsc.org |
| Metal-Free Catalysis | Avoids the use of heavy metal catalysts. | Reduced environmental impact and toxicity. | organic-chemistry.org |
Exploration of Novel Reactivity and Chemical Transformations for Pyrrolidine Acetonitriles
The functional groups of 2-(pyrrolidin-3-yl)acetonitrile, the secondary amine and the nitrile, offer a rich playground for chemical transformations. The pyrrolidine ring itself is a versatile scaffold that allows for extensive chemical modifications to develop therapeutically valuable compounds. tandfonline.com
Key areas of exploration include:
Functionalization at Multiple Positions: Research has shown that substitutions at the N1, 3rd, and 5th positions of the pyrrolidine ring provide significant opportunities for optimizing biological activity. nih.govtandfonline.com
Tandem and Cascade Reactions: Copper-catalyzed three-component tandem amination/cyanation/alkylation sequences have been developed to produce α-cyano pyrrolidines in good yield and regioselectivity. nih.gov
Asymmetric C-H Functionalization: The direct introduction of functional groups in a diastereoselective and enantioselective manner is a highly attractive strategy from a pharmaceutical perspective, as many biologically active molecules possess related structural features. acs.org
Cycloaddition Reactions: 1,3-dipolar cycloadditions are a classical and effective method for preparing five-membered heterocycles like pyrrolidines. nih.gov
Advanced Computational Modeling for Predictive Chemistry and Reaction Design
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of new chemical entities. nih.gov For pyrrolidine derivatives, computational models are being used to predict biological activity, understand reaction mechanisms, and design novel compounds. tandfonline.comscispace.com
Key applications include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models like CoMFA and CoMSIA have been successfully used to study the structural requirements for designing novel inhibitors based on the pyrrolidine scaffold. tandfonline.comscispace.com These models can predict the inhibitory activity of new compounds and provide insights into favorable and unfavorable structural modifications. tandfonline.com
Molecular Docking: This technique is used to predict the binding orientation of small molecules to their protein targets, helping to understand the mode of interaction and identify key amino acids that govern activity. tandfonline.comscispace.com
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, helping to understand the influence of solvent on reactivity and the conformational flexibility of the pyrrolidine ring. tandfonline.comrsc.orgrsc.org
Density Functional Theory (DFT) Calculations: DFT is used to study the electronic structure of molecules and predict their reactivity. It has been employed to understand the nucleophilicity of pyrrolidine in different solvent mixtures. rsc.orgrsc.orgresearchgate.net
Table 2: Computational Tools in Pyrrolidine Chemistry
| Computational Tool | Application | Key Insights | Reference |
|---|---|---|---|
| 3D-QSAR (CoMFA, CoMSIA) | Predicting biological activity and guiding compound design. | Identifies structural features that enhance or diminish activity. | tandfonline.comscispace.com |
| Molecular Docking | Predicting ligand-protein binding modes. | Reveals key interactions for target-specific binding. | tandfonline.comscispace.com |
| Molecular Dynamics (MD) Simulations | Studying molecular motion and solvent effects. | Explains the influence of the environment on reactivity and conformation. | tandfonline.comrsc.orgrsc.org |
| Density Functional Theory (DFT) | Investigating electronic structure and reactivity. | Predicts nucleophilicity and reaction mechanisms. | rsc.orgrsc.orgresearchgate.net |
Integration with High-Throughput Synthesis and Screening Platforms
To accelerate the discovery of new drug candidates, the synthesis and screening of large numbers of compounds are essential. High-throughput technologies are being increasingly integrated into the workflow of pyrrolidine chemistry.
Key developments include:
Combinatorial Chemistry and Library Synthesis: Encoded combinatorial chemistry has been used to prepare and screen libraries of highly functionalized pyrrolidines. nih.gov This approach allows for the rapid generation of a diverse set of compounds for biological evaluation. nih.gov
Flow Chemistry: Continuous flow protocols offer a rapid, cost-efficient, and scalable method for producing libraries of chiral α-substituted pyrrolidines. rsc.orgnih.gov This technology has been successfully applied to the synthesis of trisubstituted drug-like pyrrolidines. nih.govresearchgate.net
High-Throughput Screening (HTS): HTS provides a common method for identifying "hit" compounds from large libraries. researchgate.net The development of lead-like libraries with suitable properties for optimization is a key focus. researchgate.net
The integration of these advanced methodologies promises to significantly accelerate the exploration of the chemical space around this compound, leading to the discovery of novel compounds with valuable applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
